molecular formula C8H9ClN2O B2795858 5-Chloro-2-cyclobutoxypyrimidine CAS No. 2175978-54-6

5-Chloro-2-cyclobutoxypyrimidine

Cat. No.: B2795858
CAS No.: 2175978-54-6
M. Wt: 184.62
InChI Key: DBXPZTBINHGUSI-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclobutoxypyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity Enhancement

5-Chloro-2,4-dihydroxypyridine (CDHP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), enhances the antitumor activity of fluoropyrimidines. CDHP inhibits 5-fluorouracil (5-FU) degradation, thereby enhancing its cytotoxicity in human tumor cells with high basal DPD activity. This indicates potential applications in cancer treatments, specifically for tumors with high DPD activity (Takechi, Fujioka, Matsushima, & Fukushima, 2002).

Antiviral Activity

5-Substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. Compounds like 5-chloro-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines show potent antiretroviral activity and could be explored for the treatment of retroviral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Radiotherapy Sensitization

Gimeracil, a component of the oral fluoropyrimidine derivative S-1, sensitizes cells to radiation by inhibiting homologous recombination (HR). This makes it a potential candidate for enhancing the efficacy of radiotherapy, particularly in tumors where HR-mediated DNA repair pathways are crucial (Takagi, Sakata, Someya, Tauchi, Iijima, Matsumoto, Torigoe, Takahashi, Hareyama, & Fukushima, 2010).

Inhibition of Hepatitis B Virus Replication

Certain 2',3'-dideoxy-3'-thiapyrimidine nucleosides, including compounds related to 5-chloro-2-cyclobutoxypyrimidine, have demonstrated the ability to inhibit hepatitis B virus (HBV) DNA replication. This suggests potential applications in the treatment of HBV infections (Doong, Tsai, Schinazi, Liotta, & Cheng, 1991).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Chloro-2-cyclobutoxypyrimidine are not well-studied. Pyrimidine derivatives are known to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the amino acid residues in the enzyme or protein .

Cellular Effects

The cellular effects of this compound are currently unknown. It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Chemical compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-understood. Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

5-chloro-2-cyclobutyloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXPZTBINHGUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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